molecular formula C16H25NO3 B4064640 {3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid

{3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid

Cat. No.: B4064640
M. Wt: 279.37 g/mol
InChI Key: FILJOBLEUYFETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid is a synthetic organic compound characterized by its adamantane core structure. Adamantane derivatives are known for their stability and unique three-dimensional structure, which imparts significant rigidity and resistance to metabolic degradation. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural properties.

Properties

IUPAC Name

2-[3-(1-acetamidoethyl)-1-adamantyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-10(17-11(2)18)16-6-12-3-13(7-16)5-15(4-12,9-16)8-14(19)20/h10,12-13H,3-9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILJOBLEUYFETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid typically involves multiple steps, starting from commercially available adamantane derivativesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

{3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Chemistry

In chemistry, {3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its stability and resistance to metabolic degradation make it an attractive candidate for developing new therapeutic agents. Research has explored its use in antiviral, antibacterial, and anticancer therapies .

Industry

In the industrial sector, {3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid is used in the development of advanced materials. Its unique structure can impart desirable properties such as thermal stability and resistance to chemical degradation, making it useful in coatings, polymers, and other high-performance materials .

Mechanism of Action

The mechanism of action of {3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary depending on the specific application, but common targets include viral enzymes, bacterial cell walls, and cancer cell receptors.

Comparison with Similar Compounds

Similar Compounds

    1-aminoethyladamantane: A precursor in the synthesis of {3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid.

    Adamantane-1-carboxylic acid: Another adamantane derivative with different functional groups.

    1,3-dehydroadamantane: A compound with a similar core structure but different reactivity due to the presence of double bonds.

Uniqueness

The uniqueness of {3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid lies in its combination of an adamantane core with an acetylaminoethyl group and an acetic acid moiety. This structure imparts a balance of rigidity, stability, and functional versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid
Reactant of Route 2
{3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.